molecular formula C12H20O2 B1588896 2,2-Dimethoxyadamantane CAS No. 52776-45-1

2,2-Dimethoxyadamantane

Cat. No.: B1588896
CAS No.: 52776-45-1
M. Wt: 196.29 g/mol
InChI Key: KBYRBNQCLOUQTN-UHFFFAOYSA-N
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Description

2,2-Dimethoxyadamantane is a chemical compound belonging to the adamantane family, characterized by its unique tricyclic structure. This compound is known for its stability and resistance to cleavage in neutral or basic solutions, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyadamantane can be synthesized through the reaction of adamantanone with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dimethoxy derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxyadamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Dimethoxyadamantane involves its ability to form stable intermediates during chemical reactions. Its tricyclic structure provides steric hindrance, which influences its reactivity and interaction with other molecules. The methoxy groups can participate in hydrogen bonding, affecting the compound’s solubility and interaction with solvents .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethoxyadamantane is unique due to its specific tricyclic structure and the presence of two methoxy groups, which confer distinct chemical properties. Its stability in basic solutions and resistance to cleavage make it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

2,2-dimethoxyadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-13-12(14-2)10-4-8-3-9(6-10)7-11(12)5-8/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYRBNQCLOUQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465756
Record name 2,2-dimethoxyadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52776-45-1
Record name 2,2-dimethoxyadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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